Lincomycin hydrochloride monohydrate
Overview
Description
Lincomycin hydrochloride monohydrate is a lincosamide antibiotic derived from the soil bacterium Streptomyces lincolnensis. It is primarily used to treat serious bacterial infections caused by susceptible strains of streptococci, pneumococci, and staphylococci, especially in patients who are allergic to penicillins or when penicillin is inappropriate . This compound is known for its effectiveness against Gram-positive cocci and bacilli, as well as some anaerobic bacteria .
Mechanism of Action
Target of Action
Lincomycin hydrochloride monohydrate primarily targets the 50S ribosomal subunit of bacteria . This subunit plays a crucial role in protein synthesis, a vital process for bacterial growth and survival .
Mode of Action
Lincomycin exhibits its antibacterial activity by binding to the 50S ribosomal subunit . This binding inhibits the peptidyl transferase, an enzyme responsible for peptide bond formation during protein synthesis . Additionally, it induces the dissociation of peptidyl-tRNA from the ribosome . These actions result in the inhibition of bacterial protein synthesis, thereby preventing the growth and proliferation of bacteria .
Biochemical Pathways
The primary biochemical pathway affected by lincomycin is the protein synthesis pathway in bacteria . By inhibiting this pathway, lincomycin prevents the production of essential proteins, leading to the cessation of bacterial growth . The downstream effects include the disruption of various cellular processes that rely on these proteins, ultimately leading to bacterial death .
Pharmacokinetics
The pharmacokinetics of lincomycin involve its absorption, distribution, metabolism, and excretion (ADME). After intramuscular administration of a single dose of 600 mg, lincomycin produces average peak serum concentrations of 11.6 µg/mL at 60 minutes and maintains therapeutic concentrations for 17 to 20 hours for most susceptible gram-positive organisms . The biological half-life after IM or IV administration is 5.4 ± 1.0 hours . Lincomycin is excreted via the kidneys and the bile duct .
Result of Action
The primary result of lincomycin’s action is the inhibition of bacterial growth . By preventing protein synthesis, lincomycin disrupts the normal functioning of bacterial cells, leading to their death . This makes lincomycin effective against gram-positive bacteria .
Action Environment
The action of lincomycin can be influenced by various environmental factors. For instance, the presence of other antibacterial agents can alter the normal flora of the colon, leading to overgrowth of certain bacteria like C. difficile . Additionally, the efficacy of lincomycin can be affected by the resistance developed by bacteria
Biochemical Analysis
Biochemical Properties
Lincomycin hydrochloride monohydrate functions as a structural analogue of the 3’ end of L-Pro-Met-tRNA and deacylated-tRNA, interacting with the 23S rRNA of the 50S bacterial ribosomal subunit . This interaction inhibits bacterial protein synthesis, thereby exerting its antibacterial effects .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It is effective against Gram-positive cocci and bacilli as well as some Gram-negative cocci and other organisms such as Haemophilus spp . It influences cell function by inhibiting protein synthesis, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the 50S subunit of bacterial ribosomes and suppressing protein synthesis via inhibition of peptidyl transferases . This binding interaction with biomolecules leads to enzyme inhibition, changes in gene expression, and ultimately, the antibacterial effects of the compound .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been found to maintain its shelf life at 25°C in various solutions, with less than 5% degradation occurring over a 31-day period . It has also been observed that the compound shows less rapid degradation at 60°C in acid than in basic solution .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages . For instance, it has been used in veterinary medicine for the treatment of infected wounds, abscesses, and dental infections . Side effects such as vomiting, diarrhea, or drooling can occur, and serious side effects include continued or severe bloody stools, trouble swallowing, lack of appetite, or yellowing of the skin, gums, or eyes .
Metabolic Pathways
The metabolic pathways of this compound are not well defined. It is known that the primary product recovered following administration in humans is unchanged lincomycin .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well studied. It is known that the compound is excreted primarily through the kidneys and bile ducts .
Subcellular Localization
The subcellular localization of this compound is not well defined. Given its mechanism of action, it is likely that it localizes to the ribosomes within bacterial cells where it exerts its effects by inhibiting protein synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lincomycin hydrochloride monohydrate is synthesized through the fermentation of Streptomyces lincolnensis. The fermentation broth is filtered to remove the bacterial cells, and the filtrate is treated with various solvents to extract the antibiotic. The crude lincomycin is then purified through crystallization and converted to its hydrochloride monohydrate form .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fermentation processes. The fermentation is carried out in bioreactors under controlled conditions of temperature, pH, and aeration. After fermentation, the broth undergoes several purification steps, including solvent extraction, crystallization, and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Lincomycin hydrochloride monohydrate undergoes various chemical reactions, including:
Oxidation: Lincomycin can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups in lincomycin, altering its activity.
Substitution: Substitution reactions can occur at various positions on the lincomycin molecule, leading to the formation of derivatives
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Thionyl chloride for chlorination, various alkylating agents for alkylation
Major Products Formed:
Oxidation Products: Various oxidized derivatives of lincomycin.
Reduction Products: Reduced forms of lincomycin with altered functional groups.
Substitution Products: Derivatives such as clindamycin, which is formed by substituting the 7-hydroxy group with a chlorine atom
Scientific Research Applications
Lincomycin hydrochloride monohydrate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Clindamycin: A semisynthetic derivative of lincomycin with a chlorine atom replacing the 7-hydroxy group. .
Erythromycin: A macrolide antibiotic with a similar mechanism of action but a different chemical structure.
Uniqueness of Lincomycin Hydrochloride Monohydrate: this compound is unique due to its specific activity against certain Gram-positive bacteria and its use in patients with penicillin allergies. Its ability to inhibit bacterial protein synthesis makes it a valuable antibiotic in clinical settings .
Properties
CAS No. |
7179-49-9 |
---|---|
Molecular Formula |
C18H35ClN2O6S |
Molecular Weight |
443.0 g/mol |
IUPAC Name |
(2S,4R)-N-[(1S,2S)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C18H34N2O6S.ClH/c1-5-6-10-7-11(20(3)8-10)17(25)19-12(9(2)21)16-14(23)13(22)15(24)18(26-16)27-4;/h9-16,18,21-24H,5-8H2,1-4H3,(H,19,25);1H/t9-,10+,11-,12-,13-,14+,15+,16+,18+;/m0./s1 |
InChI Key |
POUMFISTNHIPTI-WQOWNZQJSA-N |
Isomeric SMILES |
CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)O.Cl |
SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O.Cl |
Canonical SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O.Cl |
Appearance |
Solid powder |
7179-49-9 | |
Pictograms |
Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
154-21-2 (Parent) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Epilincomycin Hemihydrate Lincomycin Monohydrochloride Lincocin Lincolnensin Lincomycin Lincomycin A Lincomycin Hydrochloride Lincomycin Monohydrochloride Lincomycin Monohydrochloride, (2S-cis)-Isomer Lincomycin Monohydrochloride, (L-threo)-Isomer Lincomycin Monohydrochloride, Hemihydrate Lincomycin, (2S-cis)-Isomer Lincomycin, (L-threo)-Isome |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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